N-(1,7,8-Trihydroxyoctahydroindolizin-6-yl)acetamide

O-GlcNAcase inhibitor indolizidine alkaloid chemotype diversification

N-(1,7,8-Trihydroxyoctahydroindolizin-6-yl)acetamide, commonly named 6-acetamido-6-deoxycastanospermine (6-Ac-Cas), is a synthetic indolizidine alkaloid derived from castanospermine through C6-acetamido substitution. It functions as a potent, competitive inhibitor of both human O-GlcNAcase (OGA, Ki = 300 nM) and human β-hexosaminidase B (HexB, Ki = 250 nM), and also inhibits mammalian β-N-acetylglucosaminidases with IC50 values in the sub-millimolar to low-micromolar range.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 134100-29-1
Cat. No. B190504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,7,8-Trihydroxyoctahydroindolizin-6-yl)acetamide
CAS134100-29-1
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1CN2CCC(C2C(C1O)O)O
InChIInChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)
InChIKeyIHKWXDCSAKJQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Acetamido-6-deoxycastanospermine (CAS 134100-29-1): Indolizidine Alkaloid O-GlcNAcase/Hexosaminidase Inhibitor Procurement Profile


N-(1,7,8-Trihydroxyoctahydroindolizin-6-yl)acetamide, commonly named 6-acetamido-6-deoxycastanospermine (6-Ac-Cas), is a synthetic indolizidine alkaloid derived from castanospermine through C6-acetamido substitution [1]. It functions as a potent, competitive inhibitor of both human O-GlcNAcase (OGA, Ki = 300 nM) and human β-hexosaminidase B (HexB, Ki = 250 nM), and also inhibits mammalian β-N-acetylglucosaminidases with IC50 values in the sub-millimolar to low-micromolar range [1][2]. Its molecular formula is C10H18N2O4 with a molecular weight of 230.26 g/mol, and it is supplied as a research-grade biochemical typically at ≥95% purity .

Why Generic Substitution of 6-Acetamido-6-deoxycastanospermine (CAS 134100-29-1) with Other O-GlcNAcase Inhibitors Is Scientifically Invalid


O-GlcNAcase (OGA) inhibitors span multiple chemotypes—phenylcarbamoyl oximes (PUGNAc), thiazolines (NAG-thiazoline, NButGT), piperidine iminosugars (DNJNAc), and indolizidine alkaloids (6-Ac-Cas)—each possessing distinct selectivity fingerprints against functionally related lysosomal hexosaminidases (HexA/HexB). 6-Ac-Cas is the only commercially available indolizidine-scaffold OGA inhibitor that delivers balanced, near-equimolar competitive inhibition of both human OGA (Ki = 300 nM) and human HexB (Ki = 250 nM), while simultaneously demonstrating a cellular safety profile in which elevated O-GlcNAc levels do not trigger insulin resistance [1][2]. In contrast, PUGNAc (Ki ~46 nM for OGA) exhibits well-documented off-target effects including GM2 ganglioside accumulation and insulin desensitization, while NButGT (Ki ~230 nM) is highly selective for OGA (≥1200-fold over HexB) and therefore cannot probe dual-enzyme biology [1][3]. These pharmacologic divergences make interchangeable use among OGA inhibitors a source of irreproducible and mechanistically confounded results.

Quantitative Differentiation Evidence for 6-Acetamido-6-deoxycastanospermine (CAS 134100-29-1) Against Closest OGA Inhibitor Analogs


Indolizidine Scaffold Orthogonality: Structural Differentiation from All Major OGA Inhibitor Chemotypes

6-Ac-Cas is the only OGA inhibitor built on the indolizidine (octahydroindolizine) scaffold, derived semi-synthetically from castanospermine via C6-acetamido substitution [1]. This scaffold is structurally orthogonal to the three other dominant OGA inhibitor chemotypes: the piperidine iminosugar 2-acetamido-1,2-dideoxynojirimycin (DNJNAc, CAS 105265-96-1), the phenylcarbamoyl oxime PUGNAc (CAS 132489-69-1), and the thiazoline NButGT (1,2-dideoxy-2′-propyl-α-D-glucopyranoso-[2,1-D]-Δ2′-thiazoline). Each chemotype presents a distinct hydrogen-bonding donor/acceptor arrangement, protonation state at physiological pH, and conformational landscape, directly impacting selectivity, cell permeability, and off-target engagement [2][3]. The indolizidine ring system is positively charged at physiological pH, whereas PUGNAc and NButGT are neutral, fundamentally altering subcellular distribution [2].

O-GlcNAcase inhibitor indolizidine alkaloid chemotype diversification scaffold hopping

Balanced Dual OGA/HexB Inhibition: Head-to-Head Selectivity Comparison with NButGT and PUGNAc

6-Ac-Cas competitively inhibits both human OGA (Ki = 300 nM) and human HexB (Ki = 250 nM) with a selectivity ratio (Ki,OGA / Ki,HexB) of approximately 1.2, indicating essentially equipotent dual inhibition [1]. This contrasts sharply with NButGT, which exhibits a Ki of ~230 nM for OGA but ≥1200-fold selectivity over lysosomal hexosaminidases [2], and with PUGNAc, which inhibits both enzymes with Ki values of approximately 46 nM (OGA) and 36 nM (HexB) but causes GM2 ganglioside accumulation and insulin resistance in cellular models [1]. The balanced dual profile of 6-Ac-Cas enables simultaneous pharmacologic engagement of both nucleocytoplasmic (OGA) and lysosomal (HexB) β-N-acetylglucosaminidases at comparable concentrations, a property not achievable with the highly selective NButGT or the problematic PUGNAc [1].

O-GlcNAcase β-hexosaminidase dual inhibition competitive inhibitor enzyme selectivity

Cellular Insulin-Sensitivity Safety Profile: Functional Differentiation from PUGNAc in 3T3-L1 Adipocytes

In 3T3-L1 adipocytes, 6-Ac-Cas treatment produces a time- and dose-dependent elevation of global O-GlcNAc levels without inducing insulin resistance, as measured by two independent assays: (i) 2-deoxyglucose (2-DOG) uptake, which remained unchanged relative to vehicle-treated controls, and (ii) phosphorylation levels of IRS-1 (p-IRS1) and Akt (p-Akt), which were not suppressed [1]. This stands in direct contrast to the widely used tool compound PUGNAc, which at comparable O-GlcNAc-elevating concentrations causes significant insulin desensitization and GM2 ganglioside accumulation in the same cell type [1][2]. The cellular permeability of 6-Ac-Cas is evidenced by its dose-dependent O-GlcNAc elevation in intact cells, consistent with its distinct physicochemical profile as a positively charged indolizidine [1].

O-GlcNAc insulin resistance 3T3-L1 adipocyte 2-deoxyglucose uptake IRS-1 phosphorylation

Potency Against α-N-Acetylglucosaminidase: Direct Head-to-Head Comparison with 2-Acetamido-1,2-dideoxynojirimycin

Against recombinant human α-N-acetylglucosaminidase (NAGLU, EC 3.2.1.50) secreted by CHO cells, 6-Ac-Cas exhibits a competitive inhibition constant Ki of 0.087 μM [1]. In the same study, the structurally related piperidine iminosugar 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) yielded a Ki of 0.45 μM [1]. This represents a 5.2-fold greater inhibitory potency for the indolizidine 6-Ac-Cas over the piperidine DNJNAc, despite both compounds presenting an acetamido group as a key pharmacophoric element. The enhanced potency is attributed to the conformational pre-organization of the indolizidine bicyclic system, which better mimics the transition state geometry recognized by the enzyme active site [1][2].

α-N-acetylglucosaminidase competitive inhibition iminosugar Ki comparison lysosomal enzyme

High-Resolution Crystallographic Characterization: Structural Blueprint for Rational Inhibitor Optimization

6-Ac-Cas has been co-crystallized with the Bacteroides thetaiotaomicron GH84 OGA homolog (BtGH84) at 2.0 Å resolution (PDB ID: 2xj7), revealing unambiguous electron density for the inhibitor bound in the enzyme's -1 subsite in an approximately ¹,⁴B/⁴E conformation [1]. Isothermal titration calorimetry (ITC) independently confirmed binding with a Kd closely matching the enzymatically determined Ki of 220 nM for BtGH84 [1]. This structural characterization is critical because the binding mode reveals that the C6-acetamido group occupies the same region of the active site as the N-acetyl group of the substrate, while the indolizidine ring system engages the catalytic residues through both hydrogen-bonding and charge-charge interactions [1]. In contrast, the parent compound castanospermine (lacking the C6-acetamido modification) has been crystallized only with β-glucosidases (PDB: 2PWG), not with OGA or hexosaminidases, and does not potently inhibit these enzymes [2].

X-ray crystallography OGA homolog BtGH84 structure-based drug design inhibitor binding mode

Validated Application Scenarios for 6-Acetamido-6-deoxycastanospermine (CAS 134100-29-1) in Academic and Industrial Research


Orthogonal Chemical Probe for O-GlcNAc Target Engagement Studies in Diabetes and Metabolic Disease Research

In 3T3-L1 adipocyte models of insulin signaling, 6-Ac-Cas (Ki OGA = 300 nM) elevates O-GlcNAc levels in a dose-dependent manner without inducing insulin resistance as measured by 2-deoxyglucose uptake and phosphorylation of IRS-1 and Akt [1]. This profile makes 6-Ac-Cas a preferred tool for experiments that require pharmacological elevation of O-GlcNAc while avoiding the insulin-desensitizing artifacts associated with PUGNAc. The balanced dual OGA/HexB inhibition (Ki ratio ~1.2) also enables investigation of potential crosstalk between cytoplasmic O-GlcNAc cycling and lysosomal hexosaminidase function in metabolic tissues [1].

Structure-Guided Medicinal Chemistry for Next-Generation OGA Inhibitor Development

The 2.0 Å co-crystal structure of 6-Ac-Cas with BtGH84 (PDB: 2xj7) provides an experimentally validated binding pose for the only indolizidine-scaffold OGA inhibitor available [1]. Medicinal chemistry teams can leverage this structure to design focused libraries that explore substitutions at the C6-acetamido position, modifications to the indolizidine ring to tune basicity and cell permeability, or scaffold-hybridization strategies combining the indolizidine core with selectivity elements from thiazoline-based inhibitors [1][2]. The synthetic route from castanospermine is published and scalable, facilitating analog generation [2].

Dual-Enzyme Pharmacological Probes for Lysosomal Storage Disorder Research

6-Ac-Cas inhibits human α-N-acetylglucosaminidase (NAGLU) with Ki = 0.087 μM, representing 5.2-fold greater potency than the commonly used comparator 2-acetamido-1,2-dideoxynojirimycin (Ki = 0.45 μM) [1]. Combined with its equipotent inhibition of β-N-acetylglucosaminidases (IC50 values of 0.4–1.6 mM across multiple mammalian sources) [2], 6-Ac-Cas serves as a multi-target hexosaminidase chemical probe suitable for biochemical studies of glycosaminoglycan degradation pathways relevant to Sanfilippo syndrome, Tay-Sachs, and Sandhoff diseases. Its well-defined competitive mechanism facilitates interpretation of enzyme kinetic data [1].

Pharmacological Chaperone and Enzyme Stabilization Screening Campaigns

Given its competitive binding mode to both OGA/HexB (Ki = 300/250 nM) [1] and α-N-acetylglucosaminidase (Ki = 0.087 μM) [2], and its demonstrated binding to multiple GH20 and GH84 family enzymes in crystallographic studies [1][3], 6-Ac-Cas can be deployed as a reference ligand in differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) assays designed to screen for pharmacological chaperones that stabilize misfolded hexosaminidase variants. Its moderate affinity (low nanomolar to high nanomolar range) allows it to serve as a positive control with measurable displacement by higher-affinity candidates. The availability of 10 co-crystal structures in the PDB across multiple GH20 enzymes [3] provides extensive structural validation for fragment-screening campaigns.

Quote Request

Request a Quote for N-(1,7,8-Trihydroxyoctahydroindolizin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.